1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone
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Overview
Description
(E)-[(3-NITROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE is a complex organic compound that features a nitrophenyl group, a piperidine ring, and an amino acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(3-NITROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE typically involves the condensation of 3-nitrobenzaldehyde with piperidine and amino acetate under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imine linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using continuous flow reactors or large batch reactors. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(E)-[(3-NITROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
(E)-[(3-NITROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-[(3-NITROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The compound may modulate signaling pathways such as the phosphatidylinositol-3-kinase/Akt pathway, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: This compound shares a similar structure but has a bromophenyl group instead of a nitrophenyl group.
Piperidine Derivatives: Various piperidine derivatives exhibit similar pharmacological properties and are used in drug development
Uniqueness
(E)-[(3-NITROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as an electron transfer agent, while the piperidine ring provides structural stability and receptor binding affinity .
Properties
Molecular Formula |
C14H17N3O4 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
[(E)-[(3-nitrophenyl)-piperidin-1-ylmethylidene]amino] acetate |
InChI |
InChI=1S/C14H17N3O4/c1-11(18)21-15-14(16-8-3-2-4-9-16)12-6-5-7-13(10-12)17(19)20/h5-7,10H,2-4,8-9H2,1H3/b15-14+ |
InChI Key |
AENDCRDRWULEQZ-CCEZHUSRSA-N |
Isomeric SMILES |
CC(=O)O/N=C(\C1=CC(=CC=C1)[N+](=O)[O-])/N2CCCCC2 |
Canonical SMILES |
CC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N2CCCCC2 |
Origin of Product |
United States |
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